2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine
Overview
Description
2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a fluorine atom at the 6th position of the imidazo[1,2-a]pyridine ring and an ethanamine group attached to the 2nd position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine typically involves the reaction of 6-fluoroimidazo[1,2-a]pyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
- 2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine
- 2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine
Uniqueness
2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine is unique due to the presence of the fluorine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7/h1-2,5-6H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBSRRZUWDXHPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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